Cas no 1533-04-6 (2-phenyl-1-[3-(trifluoromethyl)phenyl]ethanone)

2-Phenyl-1-[3-(trifluoromethyl)phenyl]ethanone is a fluorinated aromatic ketone with a molecular formula of C₁₅H₁₁F₃O. This compound features a phenyl group and a 3-(trifluoromethyl)phenyl moiety linked by an ethanone bridge, imparting unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. Its structural motif is useful as an intermediate in synthesizing bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The ketone functionality allows for further derivatization, enabling versatile applications in organic synthesis. High purity grades are available for research purposes, ensuring reproducibility in experimental settings.
2-phenyl-1-[3-(trifluoromethyl)phenyl]ethanone structure
1533-04-6 structure
Product Name:2-phenyl-1-[3-(trifluoromethyl)phenyl]ethanone
CAS No:1533-04-6
MF:C15H11F3O
MW:264.242454767227
CID:869113
Update Time:2026-04-29

2-phenyl-1-[3-(trifluoromethyl)phenyl]ethanone Chemical and Physical Properties

Names and Identifiers

    • 2-phenyl-1-[3-(trifluoromethyl)phenyl]ethanone
    • 2-phenyl-3'-trifluoroMethylacetophenone
    • 2-phenyl-1-(3-(trifluoromethyl)phenyl)ethanone
    • 3-Trifluormethylphenyl-benzylketon
    • 3-Trifluoromethyl-deoxybenzoin
    • 3-trifluoromethylphenylacetophenone
    • m-Trifluormethyl-2-phenyl-acetophenon
    • 2-(2-quinolyl)quinoline
    • Inchi: InChI=1S/C15H11F3O/c16-15(17,18)13-8-4-7-12(10-13)14(19)9-11-5-2-1-3-6-11/h1-8,10H,9H2
    • InChI Key: FNTASBHDUYDOEH-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F

Computed Properties

  • Exact Mass: 264.07600
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4

Experimental Properties

  • PSA: 17.07000
  • LogP: 4.13080

2-phenyl-1-[3-(trifluoromethyl)phenyl]ethanone Security Information

2-phenyl-1-[3-(trifluoromethyl)phenyl]ethanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2-phenyl-1-[3-(trifluoromethyl)phenyl]ethanone Pricemore >>

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Additional information on 2-phenyl-1-[3-(trifluoromethyl)phenyl]ethanone

Introduction to 2-phenyl-1-[3-(trifluoromethyl)phenyl]ethanone (CAS No. 1533-04-6)

2-phenyl-1-[3-(trifluoromethyl)phenyl]ethanone, identified by its Chemical Abstracts Service (CAS) number 1533-04-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ketone derivative features a unique structural framework comprising a phenyl group attached to an ethanone core, further substituted with another phenyl ring at the para position relative to the trifluoromethyl group. Such structural motifs are of considerable interest due to their potential applications in medicinal chemistry, particularly in the synthesis of bioactive molecules.

The presence of a trifluoromethyl group at the 3-position of the second phenyl ring introduces a strong electron-withdrawing effect, which can modulate the reactivity and electronic properties of the molecule. This feature makes 2-phenyl-1-[3-(trifluoromethyl)phenyl]ethanone a valuable intermediate in the development of novel pharmaceutical agents. The compound's ability to serve as a building block for more complex structures has been explored in various synthetic pathways, contributing to its relevance in industrial and academic research.

In recent years, there has been growing interest in the development of fluorinated compounds due to their enhanced metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl substituent, in particular, is widely recognized for its ability to improve pharmacokinetic profiles of drug candidates. For instance, studies have demonstrated that molecules incorporating this group often exhibit improved bioavailability and prolonged half-life upon administration. This has spurred extensive research into synthesizing derivatives of 2-phenyl-1-[3-(trifluoromethyl)phenyl]ethanone, aiming to uncover new therapeutic possibilities.

The pharmaceutical industry has leveraged the structural versatility of 2-phenyl-1-[3-(trifluoromethyl)phenyl]ethanone in the design of small-molecule inhibitors targeting various biological pathways. Notably, researchers have investigated its potential as a precursor for developing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The electron-deficient nature of the trifluoromethyl group facilitates interactions with hydrogen bond donors and acceptors, making it an ideal scaffold for modulating enzyme activity. Preliminary computational studies suggest that modifications around this core structure could yield compounds with high selectivity for specific kinases.

Moreover, the compound's aromatic system provides opportunities for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse substituents at predefined positions, enabling fine-tuning of physicochemical properties like solubility and permeability. Such synthetic flexibility has been exploited in generating libraries of analogs for high-throughput screening (HTS), a common strategy in drug discovery pipelines.

Recent advances in flow chemistry have also highlighted 2-phenyl-1-[3-(trifluoromethyl)phenyl]ethanone as a suitable candidate for continuous manufacturing processes. Flow reactors offer precise control over reaction conditions, which is particularly beneficial when handling sensitive intermediates like this ketone derivative. This approach not only enhances yield but also improves scalability, making it an attractive option for industrial applications. Several groups have reported successful implementations of flow-based syntheses for related compounds, suggesting that similar strategies could be applied to 2-phenyl-1-[3-(trifluoromethyl)phenyl]ethanone.

The agrochemical sector has not been left out either, as fluorinated compounds often exhibit improved resistance to environmental degradation. Researchers have explored derivatives of 2-phenyl-1-[3-(trifluoromethyl)phenyl]ethanone as potential candidates for developing novel pesticides and herbicides. The stability conferred by the trifluoromethyl group ensures prolonged activity once applied in agricultural settings, which is critical for maintaining crop protection efficacy.

In conclusion, 2-phenyl-1-[3-(trifluoromethyl)phenyl]ethanone (CAS No. 1533-04-6) stands out as a versatile and multifunctional compound with broad applications across pharmaceuticals and agrochemicals. Its unique structural attributes, particularly the electron-withdrawing influence of the trifluoromethyl group and its aromatic framework, make it an invaluable asset in synthetic chemistry. As research continues to uncover new methodologies and applications, this compound is poised to play an increasingly significant role in addressing global challenges in health and agriculture.

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